Aripiprazole monohydrate
Description
IUPAC Nomenclature and Structural Features
Aripiprazole monohydrate is systematically named 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one monohydrate according to IUPAC conventions. This nomenclature reflects its structural complexity:
- A quinolin-2-one core forms the central scaffold, with a 3,4-dihydro substitution pattern.
- A butoxy chain at position 7 connects the quinolinone moiety to a piperazine ring .
- The piperazine ring is substituted at position 4 with a 2,3-dichlorophenyl group .
- The monohydrate designation indicates the inclusion of one water molecule per aripiprazole molecule in the crystalline lattice.
Key structural features are summarized below:
| Structural Component | Position/Substitution |
|---|---|
| Quinolin-2-one core | 3,4-Dihydro substitution |
| Butoxy linker | Connects quinolinone to piperazine |
| Piperazine ring | N4-substituted with 2,3-dichlorophenyl |
| Hydration site | Stabilized via hydrogen bonding networks |
The crystalline structure ensures stability through intermolecular interactions between water molecules and polar functional groups in the aripiprazole framework.
Molecular Formula and Weight
This compound has the molecular formula C₂₃H₂₉Cl₂N₃O₃ , corresponding to a molecular weight of 466.40 g/mol . This includes:
- 448.38 g/mol from the anhydrous aripiprazole base (C₂₃H₂₇Cl₂N₃O₂).
- 18.02 g/mol contributed by the water molecule (H₂O).
The hydration-induced mass increase represents 3.86% of the total molecular weight, as calculated below:
$$
\text{Water \%} = \frac{\text{Molecular weight of H}_2\text{O}}{\text{Total molecular weight}} \times 100 = \frac{18.015}{466.40} \times 100 = 3.86\%
$$
A comparative analysis of anhydrous and monohydrate forms is provided:
| Property | Anhydrous Aripiprazole | This compound |
|---|---|---|
| Molecular Formula | C₂₃H₂₇Cl₂N₃O₂ | C₂₃H₂₉Cl₂N₃O₃ |
| Molecular Weight (g/mol) | 448.38 | 466.40 |
| Critical Functional Groups | Quinolinone, piperazine | Includes H₂O in crystal lattice |
Hydration State and Stoichiometry
This compound exhibits a 1:1 stoichiometric ratio between the drug molecule and water, as confirmed by thermogravimetric analysis (TGA) and Karl Fischer titration. Key characteristics include:
- Water content : 3.86% by mass, consistent with monohydrate composition.
- Crystalline stability : The hydrate form demonstrates greater thermodynamic stability under ambient conditions compared to anhydrous polymorphs.
- Desolvation behavior : Heating above 100°C removes the water molecule, transitioning the crystal structure to an anhydrous form.
The hydration state significantly impacts physicochemical properties:
| Property | Impact of Hydration |
|---|---|
| Solubility | Reduced aqueous solubility compared to amorphous forms |
| Dissolution rate | Slower due to crystalline lattice stabilization |
| Hygroscopicity | Low; stable in dry environments |
X-ray diffraction studies reveal that water molecules occupy specific channels within the crystal lattice, forming hydrogen bonds with the carbonyl oxygen of the quinolinone moiety and the piperazine nitrogen. This arrangement prevents lattice collapse upon dehydration, enabling reversible hydration-dehydration cycles under controlled conditions.
Properties
Key on ui mechanism of action |
The antipsychotic action of aripiprazole is likely due to its partial agonist activity on D2 and 5-HT1A receptors as well as its antagonist activity at 5-HT2A receptors; however, the exact mechanism has not been fully elucidated. One of the mechanisms that have been proposed is that aripiprazole both stimulates and inhibits dopamine as it engages the D2 receptor. It lowers dopamine neuronal firing at high dopamine concentrations and increases dopamine firing at low concentrations. Its partial agonist activity gives aripiprazole an intermediate level of dopaminergic neuronal tone between full agonist and antagonist of the D2 receptor. In addition, some adverse effects may be due to action on other receptors. For example, orthostatic hypotension may be explained by antagonism of the adrenergic alpha-1 receptors. The exact mechanism of antipsychotic action of aripiprazole has not been fully elucidated but, like that of other atypical antipsychotic agents (e.g.,olanzipine, risperidone, ziprasidon), may involve the drug's activity at dopamine D2 and serotonin type (5-HT1A) and type 2 (5-HT2A) receptors. However, aripiprazole appears to differ from other atypical antipsychotic agents because the drug demonstrates partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors. Antagonism at other receptors (e.g., alpha1-adrenergic receptors, histamine H1 receptors) may contribute to other therapeutic and adverse effects (e.g., orthostatic hypotension, somnolence) observed with aripiprazole. ...Aripiprazole exhibits typical antagonism at dopamine (D2) receptors in the mesolimbic pathway, as well as having unique partial agonist activity at D2 receptors in the mesocortical pathway. As exemplified by other atypical antipsychotics, it displays strong 5-HT(2a) receptor antagonism and is similar to ziprasidone in also having agonistic activity at the 5-HT(1a) receptor. Among the atypical antipsychotics, aripiprazole displays the lowest affinity for alpha(1)adrenergic (alpha(1)), histamine (H1) and muscarinic (M1) receptors. This combination of effects may be responsible for its efficacy in positive and negative symptoms of schizophrenia and in bipolar disorder. ...Other early data suggest that aripiprazole may induce reductions in plasma prolactin, as well as in plasma glucose and lipid profiles ... |
|---|---|
CAS No. |
851220-85-4 |
Molecular Formula |
C23H29Cl2N3O3 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrate |
InChI |
InChI=1S/C23H27Cl2N3O2.H2O/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-6,8,16H,1-2,7,9-15H2,(H,26,29);1H2 |
InChI Key |
UXQBDXJXIVDBTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Appearance |
Solid powder |
boiling_point |
139.0-139.5 °C |
Color/Form |
Colorless, flake crystals from ethanol |
melting_point |
137-140 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) 0.00001% |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aripiprazole monohydrate |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of Aripiprazole Monohydrate
Novel Synthetic Routes for Aripiprazole Base
A 2012 patent (CN103787965A) outlines an improved synthetic pathway for aripiprazole, emphasizing reduced dimer formation and higher yields. The method involves three stages:
Synthesis of 4-Chlorobutyl Paratoluenesulfonate :
Tetrahydrofuran reacts with paratoluenesulfonyl chloride under zinc chloride catalysis (0.1–10 mol%) at 70–100°C. This step achieves a 1.2:1 molar ratio of tetrahydrofuran to tosyl chloride, yielding 4-chlorobutyl paratoluenesulfonate with minimal byproducts.Formation of 4-Chlorobutoxyquinolinone :
7-Hydroxyquinolinone reacts with the tosylate intermediate in ethanol or acetonitrile using sodium hydroxide or triethylamine as a base. A 2–3 molar excess of 7-hydroxyquinolinone ensures complete conversion, resulting in 4-chlorobutoxyquinolinone with ≤0.67% dimer content.Final Coupling with Piperazine Hydrochloride :
The quinolinone intermediate undergoes nucleophilic substitution with piperazine hydrochloride in aqueous sodium hydroxide at reflux. This step yields aripiprazole with 91.7% purity and <0.05% dimer content after ethanol recrystallization.
Key Advantages:
Sterile Crystallization for Injectable Formulations
Industrial-Scale Manufacturing
The Australian Therapeutic Goods Administration (TGA) details a one-step sterile crystallization process for this compound, starting from anhydrous aripiprazole. Critical steps include:
- Aseptic Filtration : Removal of particulate contaminants from the anhydrous intermediate.
- Recrystallization : Hydration under controlled conditions to form the monohydrate polymorph.
Quality Control Parameters:
| Parameter | Specification | Source |
|---|---|---|
| Crystal Structure | Monoclinic, P2₁/c space group | |
| Residual Solvents | <500 ppm (ICH Q3C guidelines) | |
| Sterility Assurance Level | ≤10⁻³ (via membrane filtration) |
This method ensures compliance with pharmacopeial standards, with biopharmaceutic studies confirming complete absorption from intramuscular depot formulations.
Extended-Release Microsphere Formulations
Core–Shell Microsphere Fabrication
A 2014 study (J. Pharm. Soc. Japan) developed injectable microspheres releasing aripiprazole over 7 weeks in vitro. The oil-in-water emulsion solvent evaporation method involves:
- Organic Phase : 80% aripiprazole and 20% poly(lactic acid) (PLA) dissolved in dichloromethane.
- Aqueous Phase : 1% polyvinyl alcohol (PVA, pH 11.5) with temperature ramping from 10°C to 20°C over 14 hours.
Critical Process Variables:
Mechanism of Core–Shell Formation :
Comparative Analysis of Preparation Methods
Synthesis vs. Formulation Challenges
Chemical Reactions Analysis
Types of Reactions: Aripiprazole monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with altered functional groups .
Scientific Research Applications
Aripiprazole monohydrate has a wide range of scientific research applications:
Chemistry: It is used in studies related to drug synthesis, stability, and formulation.
Biology: The compound is studied for its effects on cellular pathways and receptor interactions.
Medicine: this compound is extensively researched for its therapeutic effects in psychiatric disorders and its pharmacokinetic properties .
Industry: It is used in the development of long-acting injectable formulations for improved patient adherence.
Mechanism of Action
Aripiprazole monohydrate exerts its effects through a combination of partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at serotonin 5-HT2A receptors . This unique mechanism allows it to modulate neurotransmitter levels in the brain, stabilizing dopamine and serotonin activity, which is crucial for its antipsychotic and mood-stabilizing effects .
Comparison with Similar Compounds
Pharmacoeconomic Considerations
A head-to-head pharmacoeconomic analysis found this compound marginally more cost-effective than paliperidone palmitate in reducing hospitalization costs (USD 12,346 vs. USD 13,502 annually) . However, critiques of integrated PK-PD models highlight uncertainties in comparing this compound with lauroxil, emphasizing the need for real-world data .
Data Tables
Table 1: Pharmacokinetic Comparison of LAIs
| Parameter | This compound | Aripiprazole Lauroxil | Paliperidone Palmitate | Zuclopenthixol Decanoate |
|---|---|---|---|---|
| Half-life (days) | 29.9–46.5 | 29–35 | 25–49 | 19 |
| Dosing Frequency | Monthly | Every 6–8 weeks | Monthly/3-monthly | Every 2–4 weeks |
| Equivalent Oral Dose | 15–20 mg/day | 20 mg/day | 6–12 mg/day | 20–75 mg/day |
| Key Metabolizing Enzymes | CYP2D6, CYP3A4 | CYP3A4, CYP2D6 | CYP3A4 | CYP2D6, CYP3A4 |
| Primary Safety Concern | Akathisia | Injection-site pain | Hyperprolactinemia | EPS |
| References |
Biological Activity
Aripiprazole monohydrate is a long-acting injectable formulation of aripiprazole, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its unique mechanism of action, characterized by partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, along with antagonistic effects at serotonin 5-HT2A receptors, distinguishes it from other antipsychotics. This article delves into the biological activity of this compound, exploring its pharmacodynamics, clinical efficacy, and relevant case studies.
Pharmacodynamics
This compound exhibits a complex pharmacological profile:
- Receptor Affinity : It shows high affinity for dopamine D2 (Ki = 0.34 nM) and D3 (Ki = 0.8 nM) receptors, as well as serotonin 5-HT1A (Ki = 1.7 nM) and 5-HT2A (Ki = 3.4 nM) receptors. Moderate affinity is noted for dopamine D4, serotonin 5-HT2C, and 5-HT7 receptors, alongside alpha-1 adrenergic and histamine H1 receptors .
- Mechanism of Action : The drug's partial agonist activity allows it to lower dopamine neuronal firing at high concentrations while increasing it at low concentrations, facilitating a stabilizing effect on dopaminergic transmission .
- Metabolism : Aripiprazole is primarily metabolized via CYP3A4 and CYP2D6 pathways, with dehydro-aripiprazole being the active metabolite that contributes significantly to its therapeutic effects .
Table 1: Receptor Affinity of this compound
| Receptor Type | Ki Value (nM) |
|---|---|
| Dopamine D2 | 0.34 |
| Dopamine D3 | 0.8 |
| Serotonin 5-HT1A | 1.7 |
| Serotonin 5-HT2A | 3.4 |
| Dopamine D4 | 44 |
| Serotonin 5-HT2C | 15 |
| Alpha-1 adrenergic | 39 |
| Histamine H1 | 61 |
Inpatient Encounters Study
A retrospective study evaluated the impact of this compound on inpatient psychiatric encounters. The study included 58 patients diagnosed with schizophrenia or unspecified psychotic disorders. Key findings included:
- Reduction in Inpatient Encounters : There was a statistically significant reduction in total inpatient encounters post-administration of this compound (P = .004), although no significant changes were noted for psychiatric-related encounters .
- Prolonged Time to Next Encounter : The mean number of days to the next inpatient encounter increased from 109.3 days pre-treatment to a statistically significant duration post-treatment (P = .044) .
Table 2: Summary of Inpatient Encounter Study Results
| Parameter | Pre-Treatment Mean (Days) | Post-Treatment Mean (Days) | P-value |
|---|---|---|---|
| Days to Next Encounter | 109.3 | Significantly increased | .044 |
| Total Inpatient Encounters | Higher | Significantly reduced | .004 |
Efficacy in Bipolar Disorder
In a separate study focused on bipolar I disorder, this compound demonstrated significant efficacy in prolonging the time to recurrence of mood episodes compared to placebo. The results indicated:
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for studying the pharmacokinetics (PK) and pharmacodynamics (PD) of aripiprazole monohydrate in preclinical models?
- Methodological Answer : Preclinical PK/PD studies should incorporate species-specific metabolic pathways (e.g., CYP2D6/CYP3A4 activity in rodents vs. primates) and account for formulation-specific absorption rates. For intramuscular injections in non-human primates, longitudinal plasma sampling over 30–60 days post-injection is necessary to capture the extended-release profile . Dose-response studies must include control groups receiving vehicle injections to differentiate drug effects from injection-induced inflammation .
Q. How should researchers characterize the local tissue response to long-acting injectable (LAI) this compound in animal models?
- Methodological Answer : Histopathological analysis should focus on cytokine profiling (IL-1α, IL-1β, TNFα, IL-6) at injection sites using ELISA or multiplex assays. Two-way ANOVA is recommended to assess time- and dose-dependent inflammatory responses, with non-human primates showing chronic-active inflammation compared to rodents . Include immunohistochemistry for macrophage infiltration markers (e.g., CD68) to quantify foreign body reactions .
Q. What analytical methods are validated for quantifying this compound and its metabolites in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is the gold standard. For plasma samples, a lower limit of quantification (LLOQ) of 1 ng/mL is achievable using deuterated internal standards (e.g., aripiprazole-d8) . Ensure extraction protocols account for protein binding (>99% for aripiprazole) and metabolite stability (e.g., dehydro-aripiprazole) during storage .
Advanced Research Questions
Q. How can conflicting clinical trial data on relapse rates between this compound and other LAIs be reconciled?
- Methodological Answer : Conduct a network meta-analysis (NMA) to adjust for heterogeneity in trial designs (e.g., dosing intervals, patient adherence to oral supplementation). For example, this compound (400 mg/month) showed non-significant relapse odds (OR=1.03, 95% CI=0.78–1.24) compared to risperidone microimplants (OR=3.22, 95% CI=2.04–5.07) in a systematic review . Stratify results by covariates like CYP2D6 metabolizer status and injection site (deltoid vs. gluteal) .
Q. What are the limitations of current PK-PD models for predicting this compound’s efficacy in schizophrenia subpopulations?
- Methodological Answer : Existing models often overlook inter-individual variability in CYP enzyme activity and blood-brain barrier penetration. Integrate physiologically based pharmacokinetic (PBPK) modeling with brain extracellular fluid sampling via microdialysis to refine exposure-response relationships . Validate models using real-world evidence (RWE) from electronic health records to account for polypharmacy and comorbidities .
Q. How can translational challenges in extrapolating preclinical inflammation data to humans be addressed?
- Methodological Answer : Use primate-to-human allometric scaling for cytokine release kinetics, adjusting for species-specific immune responses. For example, non-human primates exhibit prolonged IL-6 elevation (>28 days) post-injection, whereas rodents resolve inflammation within 14 days . Incorporate in vitro human macrophage assays to simulate foreign body responses and validate biomarkers .
Q. What strategies improve the reproducibility of this compound formulation stability studies?
- Methodological Answer : Employ differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to monitor polymorphic transitions (e.g., hydrate ↔ anhydrous forms). Accelerated stability testing under ICH guidelines (40°C/75% RH) should confirm excipient compatibility, particularly with lactose monohydrate, which can induce Maillard reactions under stress conditions .
Q. How do metabolic interactions between this compound and CYP modulators affect dosing regimens in pharmacogenetic studies?
- Methodological Answer : For CYP2D6 poor metabolizers or patients on strong CYP3A4 inhibitors (e.g., ketoconazole), reduce doses by 50% and monitor plasma concentrations. Population PK models should include covariates like smoking status (CYP1A2 induction) and BMI (volume of distribution changes) . Use sparse sampling designs in clinical trials to minimize patient burden while capturing steady-state kinetics .
Methodological Standards and Reporting
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving conflicting results (e.g., discrepancies in relapse rates between formulations) .
- Tables/Figures : For PK studies, include tables summarizing AUC, Cmax, and t1/2 across formulations. Use forest plots in meta-analyses to visualize odds ratios with 95% CIs .
- Ethical Compliance : Adhere to ICMJE guidelines for disclosing conflicts of interest and obtaining informed consent in human studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
